{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester
Overview
Description
{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 4-Hydroxy-phenyl-acetylamino intermediate: This step involves the acetylation of 4-hydroxyaniline using acetic anhydride under acidic conditions to form 4-hydroxy-phenyl-acetylamino.
Benzylation: The intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyl group.
Carbamate Formation: The final step involves the reaction of the benzylated intermediate with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiolates.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its structure allows it to interact with various biological molecules, providing insights into biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
Uniqueness
The uniqueness of {3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester lies in its tert-butyl ester group, which provides increased steric hindrance and stability compared to methyl or ethyl esters. This makes it more resistant to hydrolysis and suitable for applications requiring enhanced stability.
Properties
IUPAC Name |
tert-butyl N-[[3-[[2-(4-hydroxyphenyl)acetyl]amino]phenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)26-19(25)21-13-15-5-4-6-16(11-15)22-18(24)12-14-7-9-17(23)10-8-14/h4-11,23H,12-13H2,1-3H3,(H,21,25)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCBNDOWXXIPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649638 | |
Record name | tert-Butyl ({3-[2-(4-hydroxyphenyl)acetamido]phenyl}methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-47-6 | |
Record name | Carbamic acid, [[3-[[(4-hydroxyphenyl)acetyl]amino]phenyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl ({3-[2-(4-hydroxyphenyl)acetamido]phenyl}methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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